molecular formula C20H16N2O3S B2572415 N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 921836-83-1

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2572415
CAS No.: 921836-83-1
M. Wt: 364.42
InChI Key: DAMCDDPIMVQQFR-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, combining a biphenyl sulfonamide moiety with an oxoindoline scaffold. Sulfonamide-functionalized compounds are extensively utilized in scientific research due to their diverse biological activities and tunable electronic properties . The biphenyl sulfonamide component is a recognized structural feature in compounds investigated for modulating biological pathways, particularly in inflammation and bone disease research . Concurrently, the 2-oxoindolin (isatin) core is a privileged structure in drug discovery, known for its role in enzyme inhibition and various pharmacologically relevant activities. The integration of these features makes this compound a valuable intermediate for developing novel therapeutic agents and probing biochemical mechanisms. Researchers can employ this compound in structure-activity relationship (SAR) studies, as a building block in the synthesis of more complex molecules, or as a standard in analytical method development. Its structure is amenable to further synthetic modification, allowing for the exploration of a wide chemical space. Synthetic routes for analogous sulfonamide compounds often involve the reaction of a sulfonyl chloride with an amine in the presence of a base, a well-established methodology that can yield high-purity products suitable for research applications . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20-13-16-12-17(8-11-19(16)21-20)22-26(24,25)18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMCDDPIMVQQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the biphenyl sulfonamide group: This step involves the coupling of the oxoindoline core with a biphenyl sulfonamide derivative using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Biology: The compound is used in studies related to cell cycle regulation and apoptosis.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound has been found to:

Comparison with Similar Compounds

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide: This compound shares a similar structure but has a carboxamide group instead of a sulfonamide group.

    Indole derivatives: Various indole derivatives have been studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Biological Activity

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Oxindole Core : The oxindole moiety is known for its ability to interact with various biological targets.
  • Biphenyl Group : This structure enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
  • Sulfonamide Moiety : The sulfonamide group is often associated with antibacterial properties and can modulate enzyme activity.

The molecular formula of this compound is C21H18N2O3SC_{21}H_{18}N_{2}O_{3}S with a molecular weight of 378.4 g/mol.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases and carbonic anhydrase enzymes, which are crucial in various signaling pathways related to cell proliferation and survival.
  • Antiproliferative Effects : Studies indicate that this compound demonstrates significant antiproliferative effects against several cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Inhibition of cell cycle progression
HeLa (Cervical Cancer)8.3Induction of apoptosis
A549 (Lung Cancer)12.0Disruption of mitochondrial function

These findings suggest that the compound may act by inducing apoptosis and disrupting cellular metabolism in cancer cells.

Antimicrobial Activity

The sulfonamide moiety contributes to the antimicrobial properties of the compound. It has shown effectiveness against various bacterial strains, indicating potential applications in treating bacterial infections. The mechanism involves inhibition of bacterial folate synthesis pathways, similar to classic sulfa drugs.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited varying degrees of kinase inhibition, with some derivatives showing enhanced potency compared to others .
  • In Vivo Studies : Animal model studies indicated that administration of this compound led to significant tumor regression in xenograft models, supporting its potential use in cancer therapy .
  • Chemical Modifications : Research into structural modifications has revealed that altering substituents on the biphenyl group can enhance binding affinity to target enzymes, leading to improved therapeutic efficacy.

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